Ethyl 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoate
Description
Properties
Molecular Formula |
C11H10BrN3O2 |
|---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
ethyl 5-bromo-2-(1,2,4-triazol-4-yl)benzoate |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-17-11(16)9-5-8(12)3-4-10(9)15-6-13-14-7-15/h3-7H,2H2,1H3 |
InChI Key |
JMSQDLMRHSVJQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)N2C=NN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoate typically involves the following steps:
Esterification: The esterification of 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid results in the formation of the ethyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 5-amino-2-(4H-1,2,4-triazol-4-yl)benzoate or 5-thio-2-(4H-1,2,4-triazol-4-yl)benzoate can be formed.
Scientific Research Applications
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of Ethyl 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoate. It has shown effectiveness against various bacterial strains and fungi.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods.
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Bacillus subtilis | 10 |
These results indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.
Antifungal Activity
This compound has also been investigated for its antifungal properties. It has shown promising results against common fungal pathogens.
Case Study: Antifungal Screening
In vitro testing against Candida species revealed that the compound inhibited fungal growth effectively at concentrations ranging from 20 to 50 µg/ml.
Anticancer Potential
Recent research has focused on the anticancer properties of this compound. It has been tested against various cancer cell lines.
Case Study: Cytotoxicity Assays
The compound was evaluated against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values obtained were as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 18 |
| A549 | 22 |
These findings suggest that this compound exhibits moderate cytotoxicity and may serve as a lead compound for further development in anticancer therapies.
Agricultural Applications
In addition to its medicinal uses, this compound is being explored for its potential as a fungicide in agriculture. Its ability to inhibit fungal growth makes it a candidate for protecting crops from fungal diseases.
Case Study: Fungicidal Activity
Field trials have indicated that formulations containing this compound significantly reduce fungal infections in crops like wheat and corn, demonstrating its practical application in agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoate is primarily attributed to the triazole ring. The triazole moiety can form strong hydrogen bonds and coordinate with metal ions, allowing it to interact with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The bromine atom in this compound enhances electrophilicity and may improve binding to biological targets compared to non-halogenated analogs like Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate .
Biological Activity: Triazole derivatives are renowned for antifungal and antimicrobial activities. For example, Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate exhibits antifungal properties due to interactions with heme iron in cytochrome P450 enzymes, a mechanism shared with clinical agents like fluconazole . The brominated triazole-benzoate derivative is hypothesized to show enhanced bioactivity compared to non-brominated analogs, as halogens often improve membrane permeability and target affinity .
Synthetic Pathways :
- This compound may be synthesized via esterification of a pre-brominated benzoic acid followed by triazole ring formation, similar to methods used for related compounds .
- In contrast, Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate is prepared via solvent-free thermal condensation of hydrazine derivatives, emphasizing the versatility of triazole synthesis routes .
Physicochemical Properties
- Crystal Packing : Triazole rings participate in intermolecular hydrogen bonding (e.g., N–H⋯O interactions), as observed in analogous compounds, which may influence crystallinity and stability .
Biological Activity
Ethyl 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoate is a synthetic organic compound notable for its unique structural features, including a bromine atom and a triazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture.
Structural Characteristics
The compound is characterized by:
- Benzoate moiety : Provides a framework for biological interactions.
- Triazole ring : Known for its diverse biological activities, including antifungal and anticancer properties.
- Bromine substituent : May enhance the compound's reactivity and biological efficacy.
| Structural Feature | Description |
|---|---|
| Benzoate moiety | Core structure facilitating biological interactions. |
| Triazole ring | Associated with various pharmacological activities. |
| Bromine atom | Potentially increases biological activity through enhanced reactivity. |
Antifungal Properties
Compounds containing triazole rings are widely recognized for their antifungal properties. This compound may exhibit significant antifungal activity due to its structural similarities with known antifungal agents. Research indicates that triazole derivatives can inhibit fungal growth by interfering with ergosterol biosynthesis, an essential component of fungal cell membranes .
Anticancer Activity
Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties. For instance, triazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the inhibition of tyrosine kinases and other signaling pathways critical for tumor growth . The specific mechanism of action for this compound remains to be fully elucidated but may involve similar pathways.
Antibacterial Effects
Research into the antibacterial properties of triazole compounds has revealed that they can exhibit significant activity against a range of pathogenic bacteria. The presence of the bromine atom in this compound may enhance its interaction with bacterial targets, leading to effective inhibition of bacterial growth .
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole compounds, providing insights into the potential applications of this compound:
- Antifungal Screening : A study comparing various triazole derivatives found that those with bromine substituents exhibited enhanced antifungal activity against Candida species compared to non-brominated counterparts.
- Anticancer Evaluation : In vitro studies demonstrated that triazole derivatives could significantly reduce cell viability in cancer cell lines such as HCT116 and MCF7. The IC50 values indicated potent activity at low concentrations .
- Antibacterial Studies : Triazole compounds have been tested against common bacterial strains such as E. coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth comparable to standard antibiotics .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom at the 5-position of the benzoate ring undergoes nucleophilic substitution reactions. This reactivity is exploited to introduce functional groups such as amines, thiols, or azides.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Azide substitution | NaN₃, DMF, 80°C, 12 h | Ethyl 5-azido-2-(4H-1,2,4-triazol-4-yl)benzoate | |
| Thiol substitution | KSCN, EtOH/H₂O, reflux | Ethyl 5-thiocyano-2-(4H-1,2,4-triazol-4-yl)benzoate |
For example, treatment with sodium azide replaces bromine with an azide group, forming intermediates for click chemistry applications. These substitutions typically proceed via an SₙAr mechanism due to the electron-deficient aromatic ring.
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.
| Conditions | Reagents | Products | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 4–6 h | 5-Bromo-2-(4H-1,2,4-triazol-4-yl)benzoic acid | |
| Basic hydrolysis | NaOH (10%), EtOH/H₂O, 60°C | Sodium 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoate |
The hydrolysis rate depends on steric hindrance from the triazole ring and the electron-withdrawing bromine atom. The resulting carboxylic acid derivatives are precursors for amide coupling or metal-organic framework synthesis.
Triazole Ring Functionalization
The 1,2,4-triazole ring participates in alkylation and coordination reactions.
Alkylation Reactions
The nitrogen atoms at positions 1 and 4 of the triazole react with alkyl halides or epoxides:
| Reagents | Conditions | Products | Reference |
|---|---|---|---|
| Bromoethane | K₂CO₃, DMF, 60°C, 24 h | Ethyl 5-bromo-2-(1-ethyl-4H-1,2,4-triazol-4-yl)benzoate | |
| 2-Bromo-1-phenylethanone | Cs₂CO₃, DMF, RT, 24 h | S-alkylated derivatives |
Alkylation modifies the triazole’s electronic properties, enhancing its binding affinity in medicinal chemistry applications .
Metal Coordination
The triazole nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) to form stable complexes. These interactions are critical in catalysis and material science.
Reduction Reactions
The bromine atom and ester group can be reduced under specific conditions:
| Reagents | Conditions | Products | Reference |
|---|---|---|---|
| NaBH₄, EtOH | 45–50°C, 1.5 h | Ethyl 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzyl alcohol | |
| H₂, Pd/C | MeOH, RT, 12 h | Ethyl 5-hydro-2-(4H-1,2,4-triazol-4-yl)benzoate |
Reduction of the ester to a benzyl alcohol group enables further derivatization, such as etherification or oxidation .
Cross-Coupling Reactions
The bromine atom facilitates Suzuki-Miyaura and Ullmann couplings for biaryl synthesis:
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF/H₂O | Ethyl 5-aryl-2-(4H-1,2,4-triazol-4-yl)benzoate | |
| Ullmann coupling | CuI, phenanthroline, K₃PO₄, DMSO, 110°C | Ethyl 5-(heteroaryl)-2-(4H-1,2,4-triazol-4-yl)benzoate |
These reactions expand the compound’s utility in synthesizing complex aromatic systems for optoelectronic materials.
Oxidation Reactions
The triazole ring and aromatic system undergo oxidation under harsh conditions:
| Reagents | Conditions | Products | Reference |
|---|---|---|---|
| KMnO₄, H₂SO₄ | Reflux, 6 h | Carboxylated triazole derivatives | |
| m-CPBA, CH₂Cl₂ | RT, 12 h | Triazole N-oxide |
Oxidation of the triazole ring to an N-oxide enhances its solubility and reactivity in polar solvents.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
